Methylazoxymethanol

Description

Historical Context and Initial Research on Methylazoxymethanol in Experimental Biology

The story of this compound is intrinsically linked to that of cycasin, a naturally occurring toxic glucoside found in the seeds and roots of cycad plants. nih.govwikipedia.org Initial research in the mid-20th century focused on the toxic and carcinogenic properties of cycad meal and its active component, cycasin. nih.gov A pivotal discovery was made when it was observed that cycasin itself was not directly carcinogenic but required metabolic activation. wikipedia.orgtaylorandfrancis.com

Groundbreaking work by researchers such as G. L. Laqueur and H. Matsumoto in the 1960s demonstrated that the carcinogenicity of cycasin was dependent on its hydrolysis by β-glucosidase enzymes present in the intestinal microflora of conventional rats. nih.govnih.gov This process releases the aglycone, this compound (MAM), which was identified as the proximate carcinogen. nih.gov Experiments with germ-free rats, which lack the necessary gut bacteria, showed that they were not susceptible to the carcinogenic effects of cycasin unless they were administered the pre-hydrolyzed aglycone, MAM. nih.govnih.gov

This discovery was a significant milestone, establishing MAM as the biologically active metabolite responsible for the toxic effects of cycasin. nih.gov Subsequent research focused on characterizing the chemical and biological properties of MAM. It was found that MAM is a potent alkylating agent that can methylate nucleic acids, particularly the guanine (B1146940) bases in DNA. nih.govnih.gov This ability to chemically modify DNA was identified as the underlying mechanism of its mutagenic and carcinogenic properties. nih.govaacrjournals.orgnih.gov

Initial studies in experimental biology explored the carcinogenic effects of MAM and its synthetic, more stable form, this compound acetate (B1210297), in various animal models. These studies documented the induction of tumors in multiple organs, including the liver, kidneys, and intestinal tract, particularly the colon. nih.govnih.govnih.govnih.gov The findings from this early research laid the foundation for understanding the mechanisms of chemical carcinogenesis and the role of metabolic activation in converting procarcinogens into their ultimate carcinogenic forms.

Significance of this compound as a Fundamental Research Tool in Developmental Neurobiology and Chemical Carcinogenesis

The unique properties of this compound, particularly its ability to interfere with DNA synthesis and cell proliferation, have made it a widely used tool in two major areas of biomedical research: developmental neurobiology and chemical carcinogenesis. nih.govwikipedia.org

In chemical carcinogenesis research , MAM and its acetate form serve as reliable carcinogens to induce tumors in laboratory animals for studying the molecular and cellular mechanisms of cancer development. nih.govnih.gov Its mode of action, involving DNA methylation, provides a model for investigating how genetic damage can initiate and promote tumorigenesis. nih.govhw.ac.uk Research using MAM has contributed to the understanding of the role of specific DNA adducts in carcinogenesis and the cellular repair mechanisms that counteract such damage. nih.govnih.gov

The table below summarizes key findings from early carcinogenesis studies with MAM and its derivatives.

| Compound | Animal Model | Route of Administration | Primary Tumor Sites | Key Findings |

| Cycasin | Conventional Rats | Oral | Liver, Kidney, Intestine | Carcinogenic effect requires hydrolysis by gut microflora to release MAM. nih.govnih.gov |

| Cycasin | Germ-free Rats | Oral | None | Demonstrates the necessity of bacterial β-glucosidase for activation. nih.govnih.gov |

| This compound (MAM) | Germ-free Rats | Oral, Intraperitoneal | Intestine, Liver, Kidney | Confirmed as the proximate carcinogen of cycasin. nih.gov |

| This compound Acetate | Nonhuman Primates | Oral, Intraperitoneal | Liver, Kidney, Small Intestine, Esophagus | Long-term administration is hepatotoxic and carcinogenic in primates. nih.gov |

| This compound-β-D-glucosiduronic acid | Conventional Rats | Oral | Intestinal tract (predominantly colon) | Induces tumors, suggesting a role for β-glucuronidase in activation. nih.govaacrjournals.org |

In developmental neurobiology , MAM has become an indispensable tool for creating animal models of neurodevelopmental disorders. nih.govwikipedia.org Because MAM is an antimitotic agent that targets dividing cells, its administration to pregnant animals at specific gestational stages can disrupt the proliferation of neuroblasts in the developing fetal brain. nih.govnih.govcdc.gov This allows researchers to induce specific brain malformations that mimic those observed in human conditions like schizophrenia and epilepsy. wikipedia.orgnih.govnih.gov

The timing of MAM administration during gestation is critical, as it determines which brain regions are most affected, corresponding to the areas undergoing active neurogenesis at the time of exposure. nih.govwikipedia.orgnih.gov For instance, administration on gestational day 17 (GD17) in rats is widely used to model schizophrenia, as it leads to histological and behavioral deficits analogous to the human disorder, such as reduced cortical thickness and hippocampal abnormalities. nih.govnih.govnih.govfrontiersin.org

The use of MAM in this context has provided profound insights into how early-life insults to brain development can lead to long-lasting structural and functional deficits that manifest as behavioral abnormalities in adulthood. nih.govyoutube.com These models are crucial for studying the pathophysiology of neurodevelopmental disorders and for testing potential therapeutic interventions. nih.govfrontiersin.org

The table below highlights the effects of MAM on brain development based on the timing of administration.

| Gestational Day of Administration (in rats) | Primary Brain Regions Affected | Resulting Phenotype/Model | Key Research Findings |

| GD15 | Forebrain, Cerebral Cortex, Hippocampus | General neurodevelopmental deficits, microencephaly | Causes significant reduction in the weight of the cortex and hippocampus. nih.govnih.govnih.gov Leads to hyperactivity and altered seizure thresholds. nih.gov |

| GD17 | Prelimbic, Temporal, and Limbic Cortices; Hippocampus; Thalamus | Schizophrenia-like phenotype | Produces subtle histopathological changes and behavioral deficits relevant to schizophrenia without causing widespread microcephaly. nih.govnih.govnih.gov |

| Postnatal Day 1 (PN1) | Cerebellum | Cerebellar hypoplasia | Results in decreased cerebellar size and impaired motor performance. nih.gov |

The specificity and reproducibility of the effects of this compound have solidified its status as a fundamental and powerful tool in experimental biology, enabling significant advances in our understanding of both cancer biology and the developmental origins of neurological disorders.

Structure

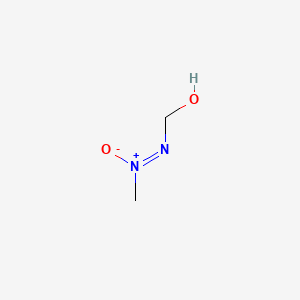

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-hydroxymethylimino-methyl-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(6)3-2-5/h5H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBRIBHKLJMAG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=NCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=N/CO)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Colorless liquid; boiling point 191 °C; Absorption max of 215 nm, E=643; easily hydrolysed, especially under alkaline conditions, to yield nitrogen, formaldehyde and methanol, among other products /Methylazoxymethanol acetate/ | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

590-96-5 | |

| Record name | 1-(2-Methyl-2-oxidodiazenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylazoxymethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGG19N3YDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLAZOXYMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Origin, Metabolism, and Bioactivation of Methylazoxymethanol

Natural Occurrence and Metabolic Precursors of Methylazoxymethanol

This compound is found in nature and can also be formed through the metabolic processing of synthetic compounds.

This compound occurs naturally as the aglycone of cycasin, a carcinogenic and neurotoxic glucoside nih.govwikipedia.orgaacrjournals.orgresearchgate.netresearchgate.netnih.gov. Cycasin is predominantly found in cycad plants, an ancient group of gymnosperms, including species such as Cycas revoluta and Zamia pumila nih.govwikipedia.orgaacrjournals.orgresearchgate.netresearchgate.netnih.gov. Within these plants, cycasin is distributed throughout the body, with its highest concentrations typically observed in the seeds wikipedia.orgaacrjournals.org.

The conversion of cycasin to this compound is a critical step in its bioactivation. This hydrolysis is catalyzed by β-glucosidase enzymes, which can be of bacterial, plant, or mammalian origin wikipedia.orgnih.gov. Notably, gut microbes play a significant role in increasing cycasin's toxicity by facilitating this enzymatic hydrolysis in the digestive system wikipedia.orgpharmacomicrobiomics.com. Beyond cycasin, other azoxyglycosides present in cycad plants also contain this compound as their aglycone, indicating a broader natural presence of this compound in the cycad family aacrjournals.orgresearchgate.net.

In addition to its natural occurrence, this compound is a key metabolite in the biotransformation of synthetic compounds, particularly 1,2-dimethylhydrazine (B38074) (DMH) and azoxymethane (B1215336) (AOM). DMH and AOM are widely utilized in experimental research as chemical carcinogens, especially for inducing colon tumors in rodent models due to their preferential effect on the distal colon scielo.brnih.govacs.org.

The metabolic pathway involves a sequential oxidation process: 1,2-dimethylhydrazine is first metabolized to azomethane, which is then converted to azoxymethane, and subsequently, azoxymethane is transformed into this compound nih.govcdc.govresearchgate.net. Azoxymethane is often favored over 1,2-dimethylhydrazine in experimental settings due to its higher potency and greater stability in dosing solutions scielo.bracs.org. The metabolism of DMH in the liver produces azoxymethane and this compound, which are then transported via bile or blood to the colon, where they exert their carcinogenic effects researchgate.net.

Metabolic Pathways Leading to Reactive Species of this compound

The biological activity of this compound is attributed to its further metabolic processing into highly reactive electrophilic species.

Both 1,2-dimethylhydrazine and azoxymethane are procarcinogens, meaning they require metabolic activation by specific enzymes to exert their biological effects nih.govacs.org. Cytochrome P450 (P450) enzymes are central to this biotransformation, with Cytochrome P450 2E1 (CYP2E1) being identified as the primary enzyme responsible for the metabolic activation of azoxymethane to this compound researchgate.netnih.govnih.govaacrjournals.orgnih.gov. This activation involves the hydroxylation of a methyl group on the azoxymethane molecule aacrjournals.org.

While CYP2E1 plays a crucial role, alcohol dehydrogenase (ADH) has also been implicated in the activation of this compound aacrjournals.org. Studies have shown that liver tissues exhibit significantly higher ADH activities compared to colon mucosae, although no substantial differences in ADH activity have been observed between wild-type and CYP2E1-null experimental groups aacrjournals.org. The activity of CYP2E1 is known to be influenced by various xenobiotics and physiological conditions, which can, in turn, impact the metabolism of azoxymethane and this compound and consequently affect their tumorigenic potential aacrjournals.orgtaylorandfrancis.comfrontiersin.orgmdpi.com.

This compound itself is an unstable compound, with a half-life of approximately 8.5 to 12 hours at physiological pH and temperature nih.govnih.govtaylorandfrancis.com. Its spontaneous decomposition is key to the formation of its ultimate reactive species. This decomposition yields formaldehyde (B43269) and the highly reactive methyldiazonium ion wikipedia.orgnih.govnih.govresearchgate.nettaylorandfrancis.comdtic.mil. The methyldiazonium ion is a potent electrophilic methylating agent nih.govtaylorandfrancis.comwikipedia.orgbyjus.com.

This electrophilic nature allows the methyldiazonium ion to alkylate biological macromolecules, most notably nucleic acids nih.govresearchgate.netnih.govtaylorandfrancis.com. The primary targets for alkylation are the DNA bases, leading to the formation of DNA adducts such as O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG) nih.govnih.govnih.govtaylorandfrancis.com. Among these, O6-methylguanine is considered a particularly mutagenic adduct, playing a significant role in the initiation of tumorigenesis nih.govnih.gov.

Molecular and Cellular Mechanisms of Action of Methylazoxymethanol

Deoxyribonucleic Acid (DNA) Alkylation and Adduct Formation

The primary mechanism by which Methylazoxymethanol (MAM) exerts its genotoxic effects is through the methylation of purine (B94841) bases within nucleic acids. This alkylation process leads to the formation of DNA adducts, which are critical initiating events in MAM-induced cellular damage. asme.org

MAM is known to induce DNA damage primarily through the formation of O6-methylguanine (O6-MeG) lesions. Additionally, it forms N7-methylguanine (N7-MeG) adducts. frontiersin.org While N7-MeG is a common target for many alkylating agents, adduct formation at the O6 position of guanine (B1146940) is particularly significant due to its strong correlation with carcinogenesis. asme.org

Research findings have detailed the formation of these specific adducts:

Eker Rats: Studies involving Eker rats, which are highly susceptible to genotoxic renal carcinogens, demonstrated a time-dependent increase in both O6-methylguanine and N7-methylguanine adducts in the kidney cortex following two weeks of this compound acetate (B1210297) (MAMAc) treatment. nih.govuni-konstanz.de

Gambusia Fish: Comparative studies in Gambusia affinis (western mosquitofish) exposed to this compound acetate showed dose-dependent adduct formation in liver DNA. For instance, exposure to 10 ppm of MAM acetate for 2 hours resulted in approximately 55–185 pg (330–1100 femtomoles) of O6-methylguanine per mg DNA within the first 72 hours post-exposure. These lesions correlated with a 33% liver tumor incidence after 25 weeks in parallel experiments. asme.org

Table 1: DNA Adduct Formation in Gambusia affinis Liver After MAM Acetate Exposure

| Adduct Type | Concentration of MAM Acetate (ppm) | Exposure Duration (hours) | Adduct Level (pg/mg DNA, approximate) | Correlated Outcome (25 weeks) | Source |

| O6-Methylguanine | 10 | 2 | 55–185 | 33% Liver Tumor Incidence | asme.org |

| N7-Methylguanine | 10 | 2 | Not specified in detail | Not specified | asme.org |

This compound is a potent genotoxin that induces genetic alterations across a wide range of organisms, including bacteria, yeast, plants, insects, and mammalian cells. plos.org The DNA damage inflicted by MAM includes the formation of O6-methyldeoxyguanosine lesions (O6-mG), which can persist in tissues. plos.org MAM is capable of inducing both oxidation- and alkylation-induced DNA damage. frontiersin.org This damage can manifest as point mutations and frameshift mutations, contributing to its mutagenic properties.

Studies in neonatal mice treated with this compound acetate have shown persistent DNA damage and evidence of DNA strand breaks (specifically single-strand breaks) in the cerebellum. oup.comaacrjournals.org The repair of DNA damage induced by MAM can be slower compared to methylating agents not carcinogenic for the liver, with damage still present after 14 days. aacrjournals.org

Genomic instability, characterized by the loss of genome integrity, is a common feature associated with persistent DNA damage and the activation of DNA damage response (DDR) pathways. researchgate.netresearchgate.net MAM exposure has been shown to induce transcriptional mutagenesis, a process where DNA damage leads to errors during transcription, resulting in the production of mutant proteins. researchgate.net This can contribute to long-term cellular dysfunctions and disease development. researchgate.net

Interference with Macromolecular Synthesis

This compound (MAM) exerts its cytotoxic effects by broadly interfering with the synthesis of essential macromolecules within the cell. This interference stems from its ability to methylate purine bases in nucleic acids, thereby inhibiting the synthesis of DNA, RNA, and proteins.

MAM is recognized as a neurotoxin that significantly reduces DNA synthesis. wikipedia.org Its acetate derivative, this compound acetate (MAMAc), is a potent inhibitor of hepatic DNA synthesis. chemwatch.net

Detailed research findings illustrate this inhibitory effect:

Rabbit Colon Mucosa: In organ cultures of rabbit colon mucosa, MAM acetate demonstrated a dose-dependent inhibition of DNA synthesis. At a concentration of 200 µg/ml, MAM acetate continuously inhibited DNA synthesis for up to 18 hours, unlike 1,2-dimethylhydrazine (B38074), whose inhibitory effect appeared reversible over time. nih.gov

Table 2: Inhibition of DNA Synthesis by MAM Acetate in Rabbit Colon Mucosa Organ Culture

| MAM Acetate Concentration (µg/ml) | Inhibition of DNA Synthesis (18-hour incubation) | Source |

| 50 | Inhibited | nih.gov |

| 100 | Inhibited | nih.gov |

| 150 | Inhibited | nih.gov |

| 200 | Continuously Inhibited | nih.gov |

Human Colon Mucosa: In human colon mucosa organ cultures, this compound acetate inhibited DNA synthesis at a concentration of 1.5 mM. This effect was observed without overt tissue toxicity at the tested doses. nih.gov

Table 3: Comparison of DNA Synthesis Inhibition in Human Colon Mucosa

| Carcinogen | Concentration (mM) | Inhibition of DNA Synthesis | Source |

| This compound Acetate | 1.5 | Inhibited | nih.gov |

| 1,2-Dimethylhydrazine | 3.0 | Inhibited | nih.gov |

| N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 0.5 | Inhibited | nih.gov |

| Benzo[a]pyrene | 0.01–0.05 | No Inhibition | nih.gov |

Rat Tissues: MAM acetate induced an early and significant inhibition of thymidine (B127349) incorporation into DNA in various rat tissues. The liver was found to be the most sensitive organ, showing an 87% inhibition of DNA synthesis within 6 hours after a 50 mg/kg dose. The small intestine and kidney also exhibited inhibition, though to a lesser extent (45% and 66% respectively). aacrjournals.org

MAM's impact extends to cellular proliferation. It can induce karyorrhexis (fragmentation of the cell nucleus) in intestinal crypts and reduce mitotic activity, indicating a direct effect on cell division and viability. aacrjournals.org Control of hyper-proliferation of cells in target organs is considered important for the mode of action of chemopreventive agents, suggesting MAM's direct role in modulating cell growth. waocp.org

Beyond DNA, this compound also methylates RNA, contributing to its broad inhibitory effects on macromolecular synthesis. this compound acetate (MAMAc) is a potent inhibitor of both nuclear and nucleolar RNA synthesis. aacrjournals.orgaacrjournals.orgpopline.orgnih.gov

The mechanisms of RNA synthesis inhibition include:

Chromatin Template Function Impairment: MAMAc impairs the function of chromatin as a template for RNA synthesis. aacrjournals.orgaacrjournals.orgpopline.orgnih.gov

Selective RNA Polymerase II Inhibition: It selectively inhibits the activity of RNA polymerase II, a key enzyme responsible for synthesizing messenger RNA (mRNA) precursors. aacrjournals.orgaacrjournals.orgpopline.orgnih.gov Experimental evidence suggests that this inhibition is due to a decrease in the catalytic efficiency of RNA polymerase II rather than a reduction in the total number of enzyme molecules. aacrjournals.org

Chromatin Condensation: MAM acetate induces a dramatic condensation of nucleoplasmic chromatin, which can further impede transcription. aacrjournals.org

Studies in rats and mice have highlighted organ-specific impacts:

Rat Liver: The rat liver was the most sensitive organ, showing marked inhibition of RNA and protein synthesis following MAM acetate administration. aacrjournals.org

Mouse Liver: In mice, the liver also exhibited inhibition of RNA and protein synthesis, whereas the small intestine and kidney did not show significant changes in these processes. aacrjournals.org

Cellular Response Pathways to this compound Exposure

Cells possess intricate mechanisms to respond to DNA damage, including that induced by this compound (MAM). This cellular response involves a complex network of proteins and pathways aimed at maintaining genomic integrity. researchgate.netresearchgate.net

Key aspects of cellular response pathways include:

DNA Repair Mechanisms: Cells employ multiple DNA repair pathways to counteract alkylating DNA damage. researchgate.netresearchgate.net Tumor suppressor proteins, such as PTEN, BRCA1, and TP53, play a critical role in the DNA damage response, working cooperatively to repair damaged DNA and reduce genomic susceptibility to cancer. researchgate.net

DNA Damage Response (DDR) Pathway Activation: Persistent DNA damage, such as that induced by MAM, leads to the activation of DNA damage response (DDR) pathways. researchgate.net While typically protective, dysregulation of these responses can contribute to neurodegenerative and neuropsychiatric disorders. researchgate.net

Cell Cycle Regulation: The cell cycle is crucial for various cellular processes, including DNA repair and cell cycle arrest. researchgate.net MAM-induced DNA damage can trigger cell cycle changes. frontiersin.org For instance, O6-methylguanine (O6-MeG) induced transcriptional mutagenesis can reduce the ability of p53, a key tumor suppressor, to arrest the cell cycle, leading to a higher number of cells transitioning into the S phase. researchgate.net This impairment of cell cycle control via deregulated p21/Rb signaling can reduce p53's tumor-suppressor function. researchgate.net

Apoptosis: The induction of cellular apoptosis is one of the mechanisms of response to severe or irreparable DNA damage. researchgate.netwaocp.org Tumor suppressor proteins are involved in the induction of cellular apoptosis in response to genomic instability. researchgate.net

Cell Signaling Pathways: MAM can disturb various cell signaling pathways. These include transforming growth factor-β (TGF-β), wingless and proto-oncogene Int-1 (Wnt), and mitogen-activated protein kinase (MAPK) pathways. plos.orgnih.gov These pathways are involved in cell proliferation, differentiation, and survival, and their perturbation by MAM can contribute to disease phenotypes such as cancer and neurodegeneration. plos.orgnih.gov

Transcriptional Mutagenesis: MAM exposure has been shown to induce transcriptional mutagenesis in neural stem cells, which can affect the function of proteins like p53 and consequently impair cell cycle arrest and apoptosis. researchgate.netresearchgate.net

The interplay between DNA damage, repair mechanisms, cell cycle control, and cellular signaling pathways determines the ultimate cellular fate following MAM exposure, ranging from successful repair to cell death or neoplastic transformation.

Induction of Apoptosis and Cell Cycle Arrest

MAM's genotoxic effects often culminate in the induction of apoptosis and cell cycle arrest, particularly in dividing cells. In the developing rat cerebellum, MAM treatment leads to a progressive increase in apoptotic figures and a decrease in proliferating cell nuclear antigen (PCNA) immunoreactivity in the external granular layer (EGL) nih.gov. This indicates a reduction in cell proliferation concomitant with an increase in programmed cell death.

Biochemically, MAM treatment results in a typical ladder pattern of internucleosomal DNA cleavage, a hallmark of apoptosis. Furthermore, a conspicuous degradation of both 28S and 18S ribosomal RNAs (rRNAs) is observed, reflecting a massive dispersion and disruption of ribosomes in the cytoplasm nih.gov. Ultrastructural analysis of dying cells reveals alterations in chromatin-containing structures and ribonucleoprotein (RNP) nuclear domains, suggesting a disruption of nuclear compartments involved in transcription and RNA processing nih.gov.

The balance between cell cycle arrest and apoptosis is crucial for cellular integrity. When DNA damage is extensive and cannot be repaired, cells may undergo apoptosis to prevent the propagation of damaged genetic material researchgate.net. Cell cycle checkpoints, such as the G1-to-S phase checkpoint, are critical in this process. Hyperphosphorylated retinoblastoma protein (pRb), a G1-to-S phase checkpoint protein, is elevated in neurons affected by conditions linked to MAM exposure, like Guam ALS/PDC. In non-dividing cells, pRb typically suppresses the activity of E2F transcription factors, thereby inhibiting the transcription of cell cycle-promoting genes nih.gov.

Modulation of DNA Repair Mechanisms (e.g., O6-Methylguanine-DNA Methyltransferase (MGMT), Mismatch Repair (MMR), Base Excision Repair (BER))

MAM's genotoxicity is intricately linked to its interaction with DNA repair mechanisms. The O6-methyldeoxyguanine (O6-mdG) lesions induced by MAM are primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT) frontiersin.orgnih.gov. MGMT directly removes the alkyl group from the O6 position of guanine, thereby preventing the mutagenic and cytotoxic effects of O6-mdG adducts nih.govfrontiersin.org.

However, if O6-mdG lesions are not repaired by MGMT, they can lead to mispairing with thymine (B56734) during DNA replication (O6-mdG:T mispairs) nih.gov. These mispairs are recognized by the Mismatch Repair (MMR) pathway nih.govfrontiersin.org. The MMR system, which typically corrects errors arising from DNA replication, initiates futile cycles of DNA resection and processing in response to O6-mdG:T mispairs, ultimately leading to replication fork collapse and double-strand break formation, which can trigger apoptosis nih.govresearchgate.net. Studies have shown that inhibition of MGMT increases sensitivity to alkylating agents in MMR-proficient cells, highlighting the interplay between these two repair pathways researchgate.net.

The Base Excision Repair (BER) pathway also plays a role in repairing alkylated bases, particularly N7-methylguanine and N3-methyladenine adducts, which can also be formed by alkylating agents nih.govresearchgate.net. High levels of BER activity can contribute to resistance to such agents researchgate.net.

The following table summarizes the key DNA repair mechanisms and their roles in response to alkylating agents like MAM:

| DNA Repair Mechanism | Primary Role in Response to Alkylating Agents | Impact of MAM-induced Lesions |

| MGMT | Direct reversal of O6-methylguanine (O6-meG) lesions. nih.govfrontiersin.org | If active, repairs O6-meG, preventing cytotoxicity. If low/suppressed, leads to increased DNA damage and cell death. researchgate.net |

| Mismatch Repair (MMR) | Recognizes and repairs O6-meG:T mispairs. nih.govfrontiersin.org | Initiates futile repair cycles, leading to DNA strand breaks and apoptosis if O6-meG is unrepaired by MGMT. nih.govresearchgate.net |

| Base Excision Repair (BER) | Repairs N7-methylguanine and N3-methyladenine adducts. nih.govresearchgate.net | High BER activity can confer resistance to alkylating agents. researchgate.net |

Perturbations of Intracellular Signaling Networks

This compound's genotoxic effects extend to perturbing various intracellular signaling networks, which are crucial for normal cellular function, development, and response to stress nih.govmdpi.com.

Effects on Developmental Signaling Pathways (e.g., Transforming Growth Factor-beta (TGF-β), Wingless and Proto-oncogene Int-1 (Wnt), Mitogen-Activated Protein Kinase (MAPK))

MAM-induced O6-methyldeoxyguanine (O6-mdG) DNA damage is known to disturb critical cell signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wingless and proto-oncogene Int-1 (Wnt), and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govmdpi.com. These pathways are fundamental to various developmental processes and cellular responses.

In the context of MAM-induced colon cancer, mutations in K-ras (specifically, a G:C to A:T transversion at codon 12, derived from O6-mdG lesions) activate the K-ras pathway and its downstream mediators, MAPK and Phosphoinositide 3-kinase/Akt (PI3K/Akt). This indicates that MAM perturbs gene expression in these pathways through a DNA damage-dependent mechanism nih.govfrontiersin.org. Similarly, mutations in β-catenin can block its degradation, leading to its intracellular accumulation and activation of the Wnt/β-catenin signaling pathway, which regulates cell proliferation and inhibits pro-apoptotic proteins nih.gov.

While MAM-induced activation of the Wnt/β-catenin pathway can lead to uncontrolled cell proliferation in colon cancer models, suppression of this pathway in the brain may promote cell death nih.gov. The Wnt signaling pathway, along with insulin (B600854) signaling, is among the top Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways perturbed in the brain after systemic MAM treatment nih.govfrontiersin.org. The P38-MAPK signaling pathway is also significantly affected by MAM nih.gov.

The following table summarizes the key developmental signaling pathways perturbed by this compound:

| Signaling Pathway | Role in Cellular Processes | Perturbation by MAM | Observed Effect/Outcome |

| TGF-β | Cell growth, differentiation, apoptosis, immune regulation. mdpi.com | Disturbed by O6-mdG DNA damage. mdpi.com | Linked to neurodegenerative disease and cancer. nih.govmdpi.com |

| Wnt | Embryonic development, cell proliferation, cell polarity, cell fate. nih.gov | Disturbed by O6-mdG DNA damage; can be activated by β-catenin mutations. nih.govmdpi.com | Uncontrolled cell proliferation in cancer; suppression in brain may promote cell death. nih.gov |

| MAPK | Cell proliferation, differentiation, migration, apoptosis, stress response. nih.gov | Activated downstream of K-ras mutations; among top perturbed pathways. nih.govfrontiersin.orgmdpi.com | Linked to neurodegeneration and cancer. nih.govmdpi.com |

| PI3K/Akt | Cell growth, proliferation, survival, metabolism. nih.gov | Activated downstream of K-ras mutations. nih.gov | Perturbs gene expression via DNA damage-dependent mechanism. nih.gov |

Modulation of Key Proto-oncogenic and Tumor Suppressor Pathways

This compound (MAM), often studied in the context of its precursor azoxymethane (B1215336) (AOM), profoundly influences cellular signaling pathways critical for cell proliferation, survival, and differentiation. Its genotoxic effects lead to DNA mutations that can dysregulate proto-oncogenic and tumor suppressor pathways. nih.gov

K-ras Pathway: this compound, through its metabolic activation, causes DNA mutations that can lead to the activation of the K-ras proto-oncogene. nih.gov K-ras is a small GTP-binding protein whose activation is critical for regulating cellular growth, division, and survival. ijbs.com Mutations in K-ras, such as the common glycine (B1666218) substitution with aspartic acid, result in constitutive activation of its downstream signaling pathways, including the PI3K/Akt and MAPK pathways, thereby driving a tumorigenic cellular program. nih.govijbs.commdpi.com This hyperactivation of K-ras signaling promotes uncontrolled cell proliferation and increased cell survival, contributing to cancer development and progression. ijbs.com

Src/PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signal transduction cascade that plays a vital role in regulating cell migration, proliferation, differentiation, and apoptosis. frontiersin.orgresearchgate.net It is a key downstream effector activated by K-ras. nih.govmdpi.com Aberrant activity or dysregulation of the PI3K/Akt pathway is frequently observed in various diseases, including cancer, where it contributes to cell growth and proliferation. frontiersin.orgresearchgate.netexplorationpub.com Blocking this pathway has been shown to slow the growth of cancer cells, highlighting its significance in tumorigenesis. frontiersin.org

Table 1: Key Components and Functions of the PI3K/Akt Pathway in Cellular Processes

| Component | Role in Pathway Activation | Cellular Functions Influenced | Relevance to MAM Action |

| PI3K | Catalyzes PIP2 to PIP3 | Cell growth, proliferation, differentiation, migration, apoptosis, glucose metabolism, oxidative stress | Downstream of K-ras, dysregulated by MAM-induced mutations leading to uncontrolled cell proliferation. nih.govfrontiersin.orgresearchgate.net |

| Akt | Phosphorylated by PDK1 | Cell growth, proliferation, differentiation, migration, apoptosis, glucose metabolism, oxidative stress | Central mediator, hyperactivation promotes cell proliferation and resistance to apoptosis. frontiersin.orgresearchgate.net |

Beta-catenin Pathway: this compound acetate (MAM-Ac) has been shown to induce frequent mutations in the beta-catenin gene (CTNNB1) in colon tumors. nih.gov Specifically, studies in rat models have identified G→A transitions at positions 101 and 94, and C→T transitions at position 122, leading to amino acid substitutions (Gly34→Glu, Asp32→Asn, and Thr41→Ile, respectively). nih.gov These mutations strongly implicate the Apc-beta-catenin-T-cell factor (Tcf) signaling pathway in MAM-induced colon carcinogenesis. nih.gov In the canonical Wnt/β-catenin pathway, stabilization and nuclear translocation of beta-catenin, followed by its binding to TCF/LEF transcription factors, leads to the expression of target genes that promote cell proliferation. mdpi.com

p53 Pathway: As a genotoxic agent, this compound induces DNA damage, including the formation of O6-methylguanine lesions. This DNA damage can lead to mutations in critical genes such as p53. The p53 protein is a pivotal tumor suppressor that orchestrates the cellular response to DNA damage by inducing cell cycle arrest to allow for DNA repair or by activating apoptotic pathways if the damage is irreparable. frontiersin.orgnih.gov While p53 is generally activated by genotoxic stress, research indicates that MAM-induced cerebellar granule cell death can occur independently of p53 expression in some contexts. jneurosci.org Conversely, increased p53 expression may trigger cell death pathways in neurodegenerative conditions, whereas mutations leading to reduced p53 expression contribute to uncontrolled cell proliferation and tumor formation. plos.org

Influence on Neurotransmitter Systems and Receptor Function

This compound exposure, particularly during development, has significant and lasting effects on neurotransmitter systems and receptor function, notably impacting glutamatergic and dopaminergic pathways.

Table 2: NMDA Receptor Alterations in this compound Models

| Receptor Type/Region | Effect of MAM Treatment | Correlated Behavioral Phenotype | Reference |

| α5GABAA Receptors (Hippocampal sub-regions) | Reduced density | Negatively correlated with amphetamine-induced hyperlocomotion; Ventral hippocampus CA1 α5GABAAR density positively correlated with anxiety-like behavior. | biorxiv.orgnih.gov |

| NMDA Receptors (Dorsal Hippocampus CA1) | Increased density | Positively correlated with amphetamine-induced hyperlocomotion. | biorxiv.orgnih.gov |

Dopaminergic Activity: this compound exposure consistently leads to aberrant dopamine (B1211576) system function. oup.compitt.edu This dysregulation is characterized by an increased presynaptic dopamine synthesis capacity and an augmented number of spontaneously active dopamine neurons within the ventral tegmental area (VTA). oup.comoup.com This hyperdopaminergic state is closely linked to hippocampal hyperactivity. biorxiv.orgjneurosci.org Research indicates that this aberrant regulation of dopamine system function is evident even before puberty in MAM-treated rats. nih.gov The increased VTA population activity directly contributes to an elevated presynaptic dopamine synthesis capacity and release in the striatum. oup.com This makes the MAM model a valuable tool for studying the circuit-level and molecular mechanisms underlying schizophrenia-related pathologies. oup.com

Methylazoxymethanol in Experimental Animal Models of Disease Pathogenesis

Neurodevelopmental Disorder Models

MAM-induced neurodevelopmental disruption in animal models provides valuable insights into the complex etiology of human neurodevelopmental disorders. The resulting phenotypes often mirror key aspects of these conditions, making MAM a critical tool for studying disease mechanisms and potential therapeutic interventions frontiersin.orgnottingham.ac.uk.

Models of Schizophrenia-like Phenotypes

The administration of Methylazoxymethanol Acetate (B1210297) during specific gestational windows in rodents reliably induces a constellation of neuroanatomical, neurophysiological, neurochemical, and behavioral abnormalities that recapitulate core features of schizophrenia frontiersin.orgnottingham.ac.ukresearchgate.net. This makes the MAM model a well-validated tool for exploring the neurodevelopmental hypothesis of schizophrenia nottingham.ac.ukresearchgate.net.

The timing of this compound Acetate administration during gestation is a critical determinant of the resulting neurodevelopmental disruptions and the manifestation of schizophrenia-like phenotypes. In rats, a single administration on gestational day 17 (GD17) is consistently used to model the histological, neurophysiological, and behavioral deficits associated with human schizophrenia frontiersin.orgwikipedia.orgnottingham.ac.ukresearchgate.netoup.com. Similarly, in mice, administration on gestational day 16 (GD16) has been shown to induce schizophrenia-like characteristics, including decreased parvalbumin expression and cognitive deficits wikipedia.orgnih.gov. This specific timing targets brain structures undergoing active development, such as cortical areas, the hippocampus, and the limbic system, which are implicated in schizophrenia nottingham.ac.uk.

MAM-treated animals exhibit significant neuroanatomical aberrations that are consistent with neuropathological findings in schizophrenia. These include reductions in cortical thickness, particularly in regions like the prefrontal cortex, entorhinal cortex, motor cortex, and somatosensory cortex frontiersin.orgnottingham.ac.uknih.govnih.gov. Studies have reported a decreased volume or weight of the hippocampus, often described as hippocampal hypoplasia or reduced hippocampal size frontiersin.orgwikipedia.orgnottingham.ac.uknih.gov. Additionally, enlargement of the lateral and third ventricles is a commonly observed feature in MAM-exposed brains nottingham.ac.uknih.govmdpi.com. These structural changes are considered to be a result of disrupted neuronal proliferation and migration during early brain development frontiersin.orgmdpi.com.

Table 1: Neuroanatomical Aberrations in MAM Models

| Brain Region/Structure | Observed Aberration in MAM Models | Reference |

| Cortex (General) | Reduced thickness, dyslamination | frontiersin.orgnottingham.ac.uknih.govnih.govfrontiersin.org |

| Prefrontal Cortex (PFC) | Thinning, reduced volume | wikipedia.orgnih.govnih.gov |

| Entorhinal Cortex | Reduced volume, thinning | frontiersin.orgnih.gov |

| Hippocampus | Reduced size/volume, hypoplasia, dysplasia, heterotopias | frontiersin.orgwikipedia.orgnottingham.ac.ukresearchgate.netnih.govnih.govmdpi.comfrontiersin.orgnih.govpsu.edu |

| Thalamus | Reduced thickness | wikipedia.orgnottingham.ac.uk |

| Ventricles | Enlargement (lateral and third) | nottingham.ac.uknih.govmdpi.compsu.edu |

The MAM model of schizophrenia also replicates key neurophysiological and neurochemical alterations observed in the human disorder. Altered dopaminergic function is a prominent feature, with MAM-treated animals displaying increased locomotor responsiveness to amphetamine, indicative of increased striatal dopamine (B1211576) activity wikipedia.orgnottingham.ac.ukoup.combiorxiv.org. There is also evidence of increased spontaneous firing rates of dopaminergic neurons in the ventral tegmental area wikipedia.org.

Furthermore, the model exhibits N-methyl-D-aspartate (NMDA) receptor hypofunction, which is a significant aspect of glutamatergic theories of schizophrenia nottingham.ac.ukbiorxiv.orgnih.govresearchgate.netnih.gov. This hypofunction, particularly in cortical parvalbumin (PV)-containing fast-spiking interneurons, is thought to lead to cortical disinhibition and impaired oscillatory activity nih.govconicet.gov.ar. Deficits in parvalbumin-expressing interneurons are consistently reported, contributing to hippocampal hyperactivity and reduced inhibitory regulation of glutamatergic pyramidal neuron activity wikipedia.orgoup.comnih.govbiorxiv.orgnih.gov.

Table 2: Neurophysiological and Neurochemical Alterations in MAM Models

| Neurobiological System/Marker | Observed Alteration in MAM Models | Reference |

| Dopaminergic Function | Increased locomotor response to amphetamine, increased spontaneous firing rate of dopaminergic neurons | frontiersin.orgwikipedia.orgnottingham.ac.ukoup.combiorxiv.org |

| NMDA Receptor Function | Hypofunction, altered density | nottingham.ac.ukbiorxiv.orgnih.govresearchgate.netnih.gov |

| Parvalbumin Interneurons | Decreased expression, functional loss | wikipedia.orgnih.govbiorxiv.orgnih.govconicet.gov.ar |

| Hippocampal Activity | Hyperactivity | oup.combiorxiv.orgnih.gov |

MAM-treated animals demonstrate a range of cognitive and behavioral deficits that parallel those seen in schizophrenia patients. Deficits in prepulse inhibition (PPI) of the acoustic startle reflex are a widely reported finding, reflecting sensorimotor gating impairments wikipedia.orgnottingham.ac.uknih.govnih.gov. Impairments in reversal learning are also observed, where animals struggle to adapt to changes in previously learned rules, indicating deficits in cognitive flexibility wikipedia.orgnottingham.ac.ukresearchgate.netnih.gov. While some studies have reported working memory deficits in MAM models, particularly in tasks like the alternating V-maze or radial arm maze, other investigations have found intact working memory in certain paradigms frontiersin.orgwikipedia.orgnottingham.ac.uknih.govnih.govresearchgate.net.

Table 3: Cognitive and Behavioral Deficits in MAM Models

| Cognitive/Behavioral Domain | Observed Deficit in MAM Models | Reference |

| Prepulse Inhibition (PPI) | Deficits in acoustic startle reflex | wikipedia.orgnottingham.ac.uknih.govnih.gov |

| Reversal Learning | Impaired acquisition of new rules/locations | wikipedia.orgnottingham.ac.ukresearchgate.netnih.gov |

| Working Memory | Deficits (task-dependent) | frontiersin.orgwikipedia.orgnottingham.ac.uknih.gov |

| Locomotor Activity | Increased (especially after stimulant administration) | wikipedia.orgnottingham.ac.ukoup.comnih.govbiorxiv.org |

Models of Epileptiform Activity and Cortical Malformations

Beyond schizophrenia, this compound Acetate is also utilized to generate animal models of epileptiform activity and cortical malformations, which are common causes of epilepsy, especially in children frontiersin.orgnih.govcapes.gov.brfrontiersin.orgnih.gov. When administered on gestational day 15 (GD15) in rats, MAM impairs the proliferation and migration of brain neurons, leading to widespread cortical thinning, hippocampal and amygdala dysplasia, and ventricular enlargement nih.govmdpi.comfrontiersin.org. These structural abnormalities closely resemble malformations of cortical development (MCDs) observed in human patients nih.govfrontiersin.org.

The prenatal MAM model of cortical malformation is associated with hyperexcitability, which can manifest as spontaneous seizure activity in vivo, in vitro hyperexcitability, or a reduced seizure threshold nih.govcapes.gov.brnih.govleblogdebenari.com. Studies have shown that MAM-exposed rats exhibit a lower threshold for the generation of epileptiform activity and increased susceptibility to induced epileptic seizures or spasms nih.govmdpi.comfrontiersin.orgleblogdebenari.com. This hyperexcitability is linked to alterations in the firing properties of discrete neuronal subpopulations and the formation of abnormal connections within the malformed cortex capes.gov.brleblogdebenari.com.

Effects on Neuronal Migration, Proliferation, and Cytological Aberrations

This compound (MAM) exerts its effects by disrupting critical processes of brain development, including neuronal migration and proliferation, leading to various cytological aberrations. nih.govnih.gov The administration of MAM, a DNA chelating agent, to pregnant dams on gestational day 15 (GD15) or earlier, disrupts normal fetal brain development, inducing gross neurodevelopmental abnormalities in both macro- and microstructure, particularly in cortical regions, and leading to microcephaly. researchgate.net

MAM's mechanism is based on its capacity to cause selective, time-restricted toxicity against early differentiating neuroepithelium. nih.gov This results in a disruption of neuronal cortical layering in the offspring, associated with MCD comparable to human periventricular nodular heterotopias. nih.gov MAM-induced effects on the neural parenchyma may also influence vascular abnormalities, which in turn could cause abnormal neuronal migration patterns. nih.gov

Studies have shown that MAM treatment leads to ectopic neurons in the cerebral cortex (cerebral heterotopia) and hippocampus (hippocampal heterotopia). researchgate.net These findings underscore MAM's utility in modeling the complex interplay between disrupted proliferation, migration, and the resulting structural and cellular abnormalities characteristic of MCDs. nih.gov

Characterization of Seizure Susceptibility and Electrophysiological Changes

Animal models utilizing prenatal this compound (MAM) exposure have proven valuable in characterizing seizure susceptibility and associated electrophysiological changes. nih.govwikipedia.org In these models, brain malformations often lead to increased susceptibility to epileptic seizures. nih.govjneurosci.orgclinicalgate.com

Administration of MAM to pregnant rats on gestational day 15 (GD15) induces micrencephaly and impaired interneuron formation at cortical, hippocampal, and striatal levels in the offspring. nih.gov This anatomical dysgenesis underlies a higher susceptibility to seizures in micrencephalic rats at 15 days of age when compared to controls, although this difference may normalize by 30 days of age, possibly due to compensatory adjustments in spared neural pathways. nih.gov

Electrophysiological studies in MAM-exposed rats have shown enhanced susceptibility to seizure activity and neuronal hyperexcitability. jneurosci.org Specifically, heterotopic neurons in these models can exhibit altered inhibitory synaptic function. For instance, in vitro hippocampal slices from MAM-treated rats demonstrated a dramatic prolongation of GABAergic inhibitory postsynaptic currents (IPSCs) onto heterotopic neurons, with decay time constants increased by 195% for spontaneous IPSCs and 220% for evoked IPSCs compared to control cells. jneurosci.org This was linked to a reduced expression of GABA transporters (GAT-1 and GAT-3) in heterotopic cell regions, suggesting impaired GABA reuptake. jneurosci.org

Furthermore, heterotopic pyramidal neurons in the hippocampus of MAM-exposed rats have been shown to lack functional Kv4.2 A-type potassium channels, leading to hyperexcitable firing. clinicalgate.comjneurosci.org This absence of A-type current contributes to increased excitability and decreased seizure thresholds in these brain malformations. jneurosci.org

Table 2: Electrophysiological and Seizure Susceptibility Changes in MAM Models

| Feature/Parameter | Observation in MAM-Exposed Animals | Comparison to Controls | Reference |

| Seizure Susceptibility (15 days old) | Higher susceptibility to kainic acid- and bicuculline-induced seizures | Increased | nih.gov |

| Seizure Susceptibility (30 days old) | No significant difference in susceptibility | Similar | nih.gov |

| GABAergic IPSC Decay Time Constants (heterotopic neurons) | Prolonged (195% for spontaneous, 220% for evoked) | Increased | jneurosci.org |

| Kv4.2 A-type Potassium Channels | Lack of functional channels; reduced expression | Absent/Reduced | clinicalgate.comjneurosci.org |

| Neuronal Firing (heterotopic neurons) | Hyperexcitable firing | Increased | jneurosci.org |

Models of Neurodegenerative Processes

This compound (MAM) is also employed in animal models to explore neurodegenerative processes, providing insights into the mechanisms underlying these complex disorders. plos.orgwikipedia.orgresearchgate.net

Link to DNA Damage and Activation of Neurodegeneration-Associated Pathways

MAM, as a potent genotoxin, induces DNA damage, which is a critical link in the activation of neurodegeneration-associated pathways. plos.orgresearchgate.net The compound forms reactive carbon-centered ions that alkylate nucleic acids. frontiersin.org In adult C57BL6 wild-type mice, a single systemic dose of MAM acetate leads to persistent DNA damage, specifically O6-methyldeoxyguanosine (O6-mG) lesions, which remain constant for up to seven days post-treatment. plos.org Mice lacking a functional gene for the DNA repair enzyme O6-mG DNA methyltransferase (MGMT) show elevated O6-mG DNA damage, starting 48 hours post-treatment. plos.org

This DNA damage is linked to changes in the expression of genes within cell-signaling pathways associated with human neurodegenerative diseases. plos.org MAM induces both oxidation- and alkylation-induced DNA damage, which can lead to cell-cycle changes and genomic instability. frontiersin.org In post-mitotic neurons, excessive unrepaired DNA damage can trigger attempts at cell cycle re-entry, ultimately leading to apoptosis or non-apoptotic cell death, thereby promoting neurodegeneration. mdpi.com Pathways such as TP53, NF-κB, and MAPK have been shown to be modulated by MAM-induced O6-mG DNA lesions, affecting purine (B94841) metabolism and signaling pathways relevant to both neurodegeneration and cancer. plos.org

Table 3: DNA Damage and Pathway Activation by MAM

| Type of DNA Damage | Key Lesions/Adducts | Affected Pathways | Outcome in Post-mitotic Neurons | Reference |

| Alkylation | O6-methyldeoxyguanosine (O6-mG), N7-methylguanine (N7-mG) | TP53, NF-κB, MAPK | Cell cycle re-entry attempts, apoptosis, non-apoptotic cell death, neurodegeneration | plos.orgfrontiersin.orgmdpi.com |

| Oxidation | 8-oxoG | - | Genomic instability, neurodegeneration | frontiersin.org |

Modulation of Proteins and Pathways Implicated in Tauopathies and Alpha-synucleinopathies

MAM's genotoxic effects extend to modulating proteins and pathways implicated in tauopathies and alpha-synucleinopathies, two major classes of neurodegenerative diseases characterized by the aggregation of tau and alpha-synuclein (B15492655) proteins, respectively. plos.orge-jmd.orgupenn.edu

The association of MAM with Western Pacific Amyotrophic Lateral Sclerosis and Parkinsonism-Dementia Complex (ALS/PDC), a prototypical neurodegenerative disorder characterized by tau-dominated polyproteinopathy, highlights its relevance. plos.orgfrontiersin.org MAM induces specific patterns of DNA damage and repair that correlate with increased tau expression in primary rat neuronal cultures. frontiersin.org Furthermore, MAM-induced brain transcriptional changes parallel those associated with human ALS and Alzheimer's disease. frontiersin.org These findings suggest that environmental genotoxins like MAM can target common pathways involved in neurodegeneration, with implications for related tauopathies, including Alzheimer's disease. plos.org

While direct detailed research findings on MAM's modulation of alpha-synuclein in animal models are less extensively documented in the provided search results, the broader context of MAM's role in neurodegenerative processes, particularly its link to DNA damage and activation of pathways relevant to neurodegeneration, implies a potential for indirect modulation or contribution to alpha-synuclein-related pathology. The concept of "polyproteinopathy" in ALS/PDC, to which MAM exposure is linked, suggests a broader impact on protein aggregation disorders. frontiersin.org

Carcinogenesis Models

This compound (MAM) is a widely used and highly specific complete carcinogen in experimental animal models, particularly for inducing colorectal tumors. amegroups.orgtaylorandfrancis.comnih.govmdpi.com MAM is the ultimate metabolite in the metabolic sequence of carcinogens derived from 1,2-dimethylhydrazine (B38074) (DMH) and its intermediate, azoxymethane (B1215336) (AOM). taylorandfrancis.commdpi.com

In essence, the liver performs the early metabolic steps, and MAM is then transported to target organs via the blood. taylorandfrancis.com MAM is mutagenic and alkylates DNA, specifically guanylic acid at the O6 and N7 positions. taylorandfrancis.com This genotoxic property is central to its carcinogenic activity. plos.orgtaylorandfrancis.com

MAM acetate induces tumors predominantly in the colon and liver of rats following a single treatment. karger.com While it is highly specific for rodent colorectal tumor models, its oral administration to old-world monkeys has also caused hepatocellular carcinoma and intrahepatic bile carcinoma, with some colon polyps. taylorandfrancis.com In guinea pigs, hepatocarcinomas and bile duct carcinomas have been observed, but no colon tumors. taylorandfrancis.com

Table 4: Carcinogenic Effects of this compound in Animal Models

| Animal Model | Primary Cancer Site(s) Induced | Mechanism | Reference |

| Rodents | Colorectum | DNA alkylation (O6, N7 of guanylic acid) | amegroups.orgtaylorandfrancis.comnih.govmdpi.com |

| Rats | Colon, Liver | DNA alkylation | karger.com |

| Old-world Monkeys | Hepatocellular carcinoma, Intrahepatic bile carcinoma, Colon polyps | DNA alkylation | taylorandfrancis.com |

| Guinea Pigs | Hepatocarcinomas, Bile duct carcinomas | DNA alkylation | taylorandfrancis.com |

The histological and histochemical properties of AOM-induced tumors, which are mediated by MAM, are similar to those described in humans, being classified as adenomas and adenocarcinomas. mdpi.com This model has also allowed for the identification of metastases in lymph nodes and the liver, mirroring human colorectal cancer progression. mdpi.com

Colorectal Carcinogenesis Models

This compound (MAM), often administered as its acetate derivative (MAMAc) or through its metabolic precursors like 1,2-dimethylhydrazine (DMH) and azoxymethane (AOM), is a widely employed chemical carcinogen for inducing colorectal cancer in rodent models. These models are highly reproducible and effectively recapitulate key aspects of human sporadic colorectal cancer pathogenesis, particularly in its early stages. mdpi.comoup.comnih.gov

Induction of Preneoplastic Lesions (e.g., Aberrant Crypt Foci)

A hallmark of MAM-induced colorectal carcinogenesis is the early appearance of preneoplastic lesions, most notably aberrant crypt foci (ACF). ACF are considered critical biomarkers for the initiation phase of colon carcinogenesis. oup.comum.eswaocp.orgnih.govjst.go.jpnih.gov These morphological lesions, often appearing within two weeks of carcinogen treatment in the distal colon, are characterized by increased size, a thicker epithelial lining, and an enlarged pericryptal zone compared to normal crypts. oup.com Studies have shown that MAM, through its metabolic activation, leads to the formation of DNA adducts, such as O6-methylguanine (O6-MeG), which are believed to be proportional to the number of ACF formed. waocp.org

Progression to Adenomas and Adenocarcinomas

The chemically induced colorectal cancer models utilizing MAM (or its precursors) demonstrate a sequential progression of lesions, mimicking the adenoma-carcinoma sequence observed in human colorectal cancer. oup.comnih.govum.espeerj.com Following the induction of ACF, these lesions can evolve into dysplastic ACF, which then progress to benign adenomas and subsequently to malignant adenocarcinomas. oup.comum.es Histologically, the adenocarcinomas induced in these animal models often bear a strong resemblance to human adenocarcinomas. mdpi.comoup.comnih.gov While these models effectively demonstrate tumor progression, it is important to note that metastasis to distant organs like the liver and lung is generally uncommon in these animal models, a difference from the metastatic patterns often seen in human colorectal cancer. nih.gov

Molecular Pathogenesis: Genetic Mutations and Pathway Dysregulation (e.g., K-ras, β-catenin)

The carcinogenic action of MAM is underpinned by specific molecular alterations, including genetic mutations and dysregulation of key signaling pathways.

K-ras Mutations: Activating mutations in the K-ras oncogene, particularly G to A transitions, are frequently observed in chemically induced colorectal tumors. In DMH-induced colon carcinomas, K-ras mutations have been found in a significant proportion (66%), and these mutations can occur as early events in the carcinogenic process, even in histologically normal colonic mucosa. oup.comjci.org Similarly, K-ras mutations are frequently detected in AOM-induced lesions. oup.comresearchgate.net However, it is noteworthy that K-ras mutations are not consistently present in all chemically induced models, such as in AOM/dextran sulfate (B86663) sodium (DSS)-treated mice, indicating variations depending on the specific model and treatment regimen. researchgate.net

β-catenin Dysregulation: Dysregulation of the β-catenin pathway is another prominent feature in MAM-induced colorectal carcinogenesis. Induced colonic tumors frequently exhibit β-catenin mutations, which suggest the activation of the β-catenin-Tcf signaling pathway, a critical driver in colorectal tumorigenesis. um.es β-catenin accumulated crypts (BCAC) are recognized as preneoplastic lesions alongside ACF and mucin-depleted foci (MDF). jst.go.jpnih.gov In AOM-treated mice, β-catenin is frequently activated, with mutations observed at specific codons (33, 34, 37, 41) characterized by G:C to A:T transitions. researchgate.net

Other Genetic Alterations: While K-ras and β-catenin are frequently implicated, mutations in tumor suppressor genes like APC and p53 are less commonly observed in AOM-induced lesions compared to K-ras mutations. oup.com

Table 1: Key Molecular Alterations in MAM-Induced Colorectal Carcinogenesis Models

| Molecular Target | Type of Alteration | Frequency/Observation | Reference |

| K-ras | Activating mutations (G to A) | Frequent in DMH-induced (66%) and AOM-induced colon carcinomas; can be early event. Not always present in AOM/DSS. | oup.comjci.orgresearchgate.net |

| β-catenin | Mutations (e.g., G:C to A:T transitions at codons 33, 34, 37, 41), activation of β-catenin-Tcf pathway | High frequency in induced colonic tumors; β-catenin accumulated crypts (BCAC) observed. | um.esjst.go.jpnih.govresearchgate.net |

| APC | Mutations | Less frequently found in AOM-induced lesions. | oup.com |

| p53 | Mutations | Less frequently found in AOM-induced lesions. | oup.com |

Hepatocellular and Biliary Carcinogenesis Models

Beyond its established role in colorectal carcinogenesis, this compound also serves as a model carcinogen for inducing liver and biliary tract cancers. Long-term administration of cycasin and/or MAM acetate has been shown to be both hepatotoxic and carcinogenic in old-world monkeys. jst.go.jp In these primate models, MAM acetate induces hepatocellular carcinoma and intrahepatic bile duct adenocarcinoma. nih.govjst.go.jp Furthermore, studies in Syrian golden hamsters have demonstrated that MAM acetate can induce carcinogenesis in the liver, in addition to its effects on the large intestine. nih.gov This highlights MAM's capacity to induce tumors in multiple organ systems, depending on the experimental model and administration route.

Table 2: MAM-Induced Carcinogenesis in Hepatocellular and Biliary Models

| Animal Model | Carcinogen/Compound | Tumor Types Induced | Reference |

| Old-world monkeys | Cycasin and/or MAM acetate | Hepatocellular carcinoma, intrahepatic bile duct adenocarcinoma | nih.govjst.go.jp |

| Syrian golden hamsters | MAM acetate | Liver carcinogenesis (in addition to large intestine) | nih.gov |

Organ Specificity and Modulating Factors (e.g., CYP2E1 Status, DNA Repair Capacity)

CYP2E1 Status: Cytochrome P450 2E1 (CYP2E1) plays a significant role in the metabolic activation of MAM and its precursor azoxymethane (AOM) in vitro. nih.govaacrjournals.orgoup.com Studies using CYP2E1-null mice have demonstrated that CYP2E1 deficiency differentially impacts DNA guanine (B1146940) alkylation and ACF formation depending on the carcinogen used. Specifically, in mice treated with MAM acetate, CYP2E1 deficiency resulted in lower O6-MeG levels in the liver but significantly higher levels in extrahepatic organs such as the colon, kidney, and lung. This deficiency also led to an increase in MAM acetate-induced ACF formation in the colon. nih.govaacrjournals.org These findings underscore the important role of CYP2E1 in MAM activation and its contribution to organ specificity. Furthermore, chronic ethanol (B145695) exposure, known to induce CYP2E1, enhances the microsomal metabolism of AOM and MAM. oup.comnutrimentumetcurae.com

DNA Repair Capacity (MGMT): this compound induces DNA damage, primarily in the form of O6-methyldeoxyguanosine (O6-mG) lesions. plos.org The DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT) is crucial for repairing these specific DNA adducts. plos.orgnih.govd-nb.info Experimental models have shown that mice lacking a functional MGMT gene (Mgmt-/-) exhibit elevated O6-mG DNA damage following MAM treatment and demonstrate increased sensitivity to MAM-induced toxicity. plos.orgnih.gov MGMT is known to protect against methylation-induced cancers in various organs, including the liver, lung, thymus, and colon. researchgate.net The efficiency of DNA repair, particularly the activity of MGMT, is a critical determinant of the vulnerability of the developing brain to long-term injury induced by MAM. nih.gov

Methodological Considerations and Research Paradigms Utilizing Methylazoxymethanol

Experimental Design and Administration Strategies in Preclinical Studies

The experimental design of studies using MAM is critical for achieving reproducible and relevant results. A key aspect of this design is the timing of MAM administration during gestation. For instance, administration on gestational day 17 (GD17) in rats is specifically targeted to disrupt the development of later-forming brain regions like the prefrontal cortex and hippocampus, areas implicated in schizophrenia. nih.gov This targeted approach aims to produce subtle neuropathologies, such as reduced cortical thickness and altered neuronal density, which are more analogous to the findings in schizophrenia patients than the gross deficits caused by earlier administration. nih.govnih.gov

The generation of the MAM phenotype requires careful handling due to the hazardous nature of the compound. nih.gov The standard procedure involves an intraperitoneal injection of MAM acetate (B1210297) into pregnant dams. nih.gov Following prenatal exposure, the offspring are typically monitored into adulthood, as many of the behavioral deficits, such as altered locomotor activity in response to amphetamine, emerge after puberty. nih.gov To ensure the validity of the findings, experiments are conducted on offspring from multiple litters to account for potential litter-specific effects. nih.gov

Validation Methodologies for Research Models

The validation of MAM-induced animal models is a multi-faceted process involving a combination of behavioral, neuroimaging, and molecular analyses to confirm that the model accurately recapitulates key features of the human disorder being studied.

A battery of behavioral tests is employed to assess the functional consequences of prenatal MAM exposure. These assays are designed to measure deficits in domains analogous to the positive, negative, and cognitive symptoms of schizophrenia. documentsdelivered.comresearchgate.netnih.gov

Prepulse Inhibition (PPI): This test measures sensorimotor gating, a process that is often deficient in individuals with schizophrenia. researchgate.netnih.gov A weaker pre-pulse stimulus is presented shortly before a startling stimulus; typically, the pre-pulse inhibits the startle response. Deficits in PPI, where the startle response is not adequately suppressed, are observed in MAM-treated animals and are considered a robust translational measure. youtube.com

Morris Water Maze: This assay is used to assess spatial learning and memory, functions often impaired in schizophrenia. researchgate.net Animals are required to find a hidden platform in a pool of water, and their ability to learn the platform's location over several trials is measured.

Locomotor Activity: Spontaneous and drug-induced locomotor activity is frequently measured. nih.govnih.gov For example, MAM-treated rats often exhibit hyper-responsivity to psychostimulants like amphetamine, which is thought to model the dopamine (B1211576) dysregulation observed in psychosis. nih.govnih.gov

| Behavioral Assay | Domain Assessed | Typical Finding in MAM Models |

|---|---|---|

| Prepulse Inhibition (PPI) | Sensorimotor Gating | Deficits in the ability of a pre-pulse to inhibit the startle response. |

| Morris Water Maze | Spatial Learning and Memory | Impaired ability to learn and remember the location of a hidden platform. |

| Locomotor Activity | Psychomotor Function/Dopamine System Sensitivity | Increased locomotor response to psychostimulants like amphetamine. |

Neuroimaging and morphometric analyses provide structural and functional insights into the brain abnormalities induced by MAM. These techniques offer a translational bridge between preclinical models and human studies. nih.gov

Magnetic Resonance Imaging (MRI): In vivo MRI studies in MAM-exposed rats have revealed structural changes that parallel those seen in schizophrenia, including enlarged lateral and third ventricles and reduced hippocampal volumes. nih.gov

Diffusion Tensor Imaging (DTI): DTI is used to assess the integrity of white matter tracts. In MAM models, DTI has shown decreased fractional anisotropy in areas like the corpus callosum and cingulum, suggesting demyelination. nih.gov

Morphometric Analysis: This involves the quantitative measurement of the size and shape of anatomical structures. nih.govnih.govpolije.ac.id Histological analysis following neuroimaging can confirm findings such as reduced cortical thickness and altered neuronal organization. nih.govnih.gov

| Technique | Parameter Measured | Key Finding in MAM Models |

|---|---|---|

| Magnetic Resonance Imaging (MRI) | Brain structure volume | Enlarged ventricles, reduced hippocampal volume. nih.gov |

| Diffusion Tensor Imaging (DTI) | White matter integrity | Decreased fractional anisotropy in corpus callosum and cingulum. nih.gov |

| Histology/Microscopy | Cellular morphology and organization | Reduced cortical thickness, increased neuronal density. nih.gov |

At the molecular and cellular level, a variety of techniques are used to dissect the mechanisms underlying the effects of MAM.

DNA Adduct Quantification: As an alkylating agent, MAM exerts its effects by forming covalent bonds with DNA, creating DNA adducts. researchgate.net Quantification of these adducts can provide a direct measure of MAM's genotoxic activity.

Immunohistochemistry: This technique is used to visualize the expression and localization of specific proteins within brain tissue. For example, studies have shown reduced expression of parvalbumin, a marker for a specific type of GABAergic interneuron, in the brains of MAM-treated animals, a finding that mirrors post-mortem studies of individuals with schizophrenia. nih.govyoutube.com

Proteomics and Transcriptomics: These large-scale approaches allow for the comprehensive analysis of protein and RNA expression, respectively. Proteomic analysis of the cerebellum in MAM-treated mice has revealed alterations in proteins involved in the ubiquitin-proteasome pathway, tau metabolism, and α-synuclein expression. nih.gov Transcriptomic studies have identified widespread changes in gene expression, including the dysregulation of genes related to the ubiquitin-proteasome pathway. nih.gov

Comparative Studies with Other Alkylating Agents and Neurotoxins

Comparative studies with other alkylating agents and neurotoxins help to elucidate the specific mechanisms of MAM and to place its effects within a broader toxicological context.

MAM is a potent mutagen that induces point mutations and frameshift mutations. nih.gov Its genotoxic effects have been compared to other methylating agents like dimethyl sulfate (B86663). nih.gov As a DNA alkylating agent, MAM's mechanism of action involves adding an alkyl group to DNA bases, which can lead to DNA strand breakage and interfere with cell replication. drugs.com This is a common mechanism among many alkylating agents used in cancer chemotherapy, such as nitrogen mustards and nitrosoureas. drugs.compharmacy180.com However, the specific developmental stage at which MAM is administered leads to its distinct neurodevelopmental effects.

Comparisons are also made with other neurotoxins that model neurodevelopmental or neurodegenerative diseases. For instance, the effects of MAM on tau and α-synuclein expression can be compared to the pathological changes induced by other toxins known to affect these proteins. nih.gov Additionally, the neurotoxic effects of MAM can be contextualized by comparing them to those of other environmental neurotoxins, such as certain cyanotoxins, which have also been implicated in neurodegenerative diseases. mdpi.com

Role in Understanding Gene-Environment Interactions in Developmental Pathologies

The MAM model is a valuable tool for investigating how genetic predispositions and environmental insults interact to produce developmental pathologies. nih.gov Schizophrenia is considered to have a neurodevelopmental origin, with evidence suggesting that prenatal environmental challenges can interact with genetic susceptibility to increase disease risk. nih.gov

The administration of MAM serves as a controlled environmental insult during a critical period of brain development. nih.gov By using this model in genetically modified animals, researchers can explore how specific genes may confer vulnerability or resilience to the neurotoxic effects of MAM. For example, the model can be used to study how genes involved in neurodevelopment, synaptic plasticity, or neurotransmitter systems modulate the behavioral and neuropathological outcomes of prenatal MAM exposure. These studies provide insights into the complex interplay between genes and environment in the etiology of neurodevelopmental disorders. nih.gov

Future Directions and Emerging Research Avenues for Methylazoxymethanol Studies

Elucidation of Unresolved Molecular and Epigenetic Mechanisms

Despite its widespread use as a neurotoxin that reduces DNA synthesis in animal models of neurological diseases such as schizophrenia and epilepsy, the precise molecular mechanisms underlying MAM's effects are not yet fully elucidated. nih.gov Research indicates that MAM exposure leads to molecular and epigenetic alterations in the developing prefrontal cortex. For instance, N-methyl-D-aspartate receptor (NMDAR) hypofunction observed in the prefrontal cortex of juvenile rats exposed to Methylazoxymethanol acetate (B1210297) (MAM-Ac) has been linked to abnormal epigenetic regulation of the Grin2b gene.

Epigenetic modifications, including DNA methylation, post-translational histone modifications, and interference by non-coding RNAs, are increasingly recognized for their role in the development and severity of mental disorders, as well as their impact on treatment outcomes. These epigenetic mechanisms fundamentally regulate DNA accessibility and gene transcription. A critical future direction involves unraveling the intricate biochemical strategies employed by surviving neurons to adapt to the perturbed environment induced by MAM. Furthermore, the influence of extrachromosomal circular DNA (eccDNA) in the central nervous system (CNS), particularly concerning DNA damage and repair processes, represents an underexplored area that could significantly contribute to understanding MAM's long-term neurological impacts.

Development of Advanced Experimental Models and Methodologies

MAM and its acetate form, MAM-Ac, are extensively utilized to establish animal models for studying schizophrenia and epilepsy, as they can induce histopathological and behavioral deficits mirroring those found in human patients. The specific neurodevelopmental outcomes in these models are highly dependent on the gestational age at which MAM is administered. nih.gov